
n-(3-Cyanophenyl)-6-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Cyanophenyl)-6-methylnicotinamide: is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of the nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanophenyl)-6-methylnicotinamide typically involves the reaction of 3-cyanophenylamine with 6-methylnicotinic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: n-(3-Cyanophenyl)-6-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: n-(3-Cyanophenyl)-6-methylnicotinamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of n-(3-Cyanophenyl)-6-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The cyanophenyl group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
- n-(3-Cyanophenyl)-2-methylnicotinamide
- n-(4-Cyanophenyl)-6-methylnicotinamide
- n-(3-Cyanophenyl)-6-ethylnicotinamide
Comparison: n-(3-Cyanophenyl)-6-methylnicotinamide is unique due to the specific positioning of the cyanophenyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N3O/c1-10-5-6-12(9-16-10)14(18)17-13-4-2-3-11(7-13)8-15/h2-7,9H,1H3,(H,17,18) |
InChI Key |
IYXRUGKSEUYBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


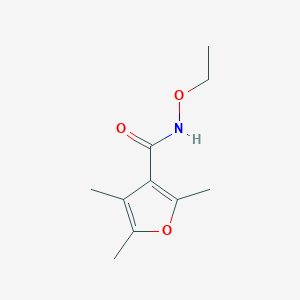
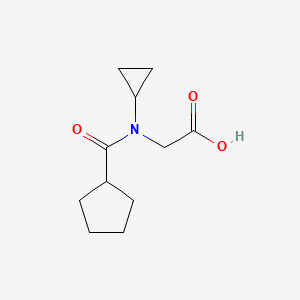
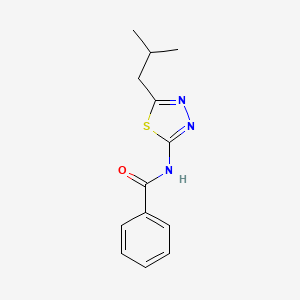
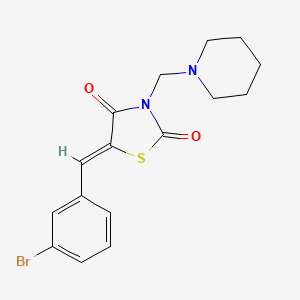
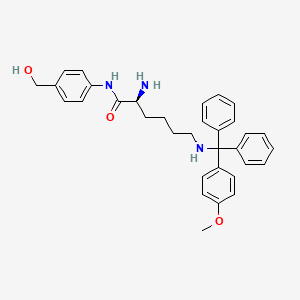


![5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14911133.png)
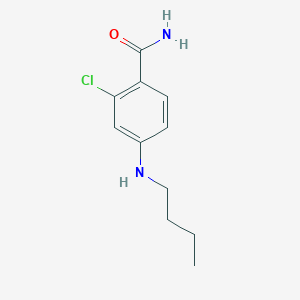
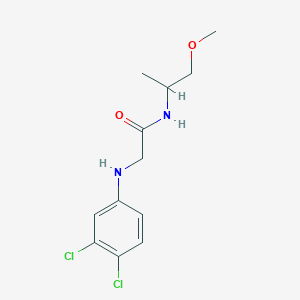
![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)
![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)

![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)
